Product packaging for D-Phenylalanyl-d5 Nateglinide(Cat. No.:CAS No. 1356354-42-1)

D-Phenylalanyl-d5 Nateglinide

Cat. No.: B585893
CAS No.: 1356354-42-1
M. Wt: 469.637
InChI Key: XMXSUTQQSCOJBE-ZUPGPTRHSA-N
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Description

D-Phenylalanyl-d5 Nateglinide is a chemically synthesized, stable isotope-labeled analog used primarily as an internal standard in the quantitative bioanalysis of its parent drug, Nateglinide, and related metabolites. By incorporating five deuterium atoms, it provides nearly identical chemical properties to non-labeled Nateglinide while allowing for distinct identification using mass spectrometry techniques. This is crucial for obtaining high-quality, reliable data in pharmacokinetic and metabolic studies . Nateglinide is a short-acting, orally active insulinotropic agent belonging to the meglitinide class. It is used to manage type 2 diabetes mellitus by stimulating the first-phase release of insulin from pancreatic β-cells. Its mechanism of action involves the inhibition of ATP-sensitive potassium channels in the presence of glucose, leading to membrane depolarization, an influx of calcium ions, and the subsequent exocytosis of insulin granules . Research indicates that the insulinotropic effect of Nateglinide is glucose-dependent, making it particularly effective at controlling postprandial blood glucose levels . As a deuterated standard, this compound enables precise and accurate quantification of Nateglinide and its metabolites in complex biological matrices such as plasma and urine. Its application is essential for supporting LC-MS/MS methods in drug development and metabolism research, helping to elucidate the drug's profile, which includes extensive hepatic metabolism primarily via the CYP2C9 and CYP3A4 enzymes . This compound is intended for research and development applications only and is not meant for diagnostic or therapeutic use.

Properties

CAS No.

1356354-42-1

Molecular Formula

C28H36N2O4

Molecular Weight

469.637

IUPAC Name

(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22?,23?,24-,25-/m1/s1/i4D,7D,8D,11D,12D

InChI Key

XMXSUTQQSCOJBE-ZUPGPTRHSA-N

SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Synonyms

N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanyl-D-phenylalanine-d5;  N-[(trans-4-Isopropylcyclohexyl)carbonyl]-D-phenylalanyl-D-phenylalanine-d5; 

Origin of Product

United States

Advanced Synthetic Methodologies for D Phenylalanyl D5 Nateglinide

Precursor Synthesis and Stereoselective Approaches to Deuterated Phenylalanine Derivatives

The synthesis of D-Phenylalanyl-d5 Nateglinide (B44641) commences with the preparation of the deuterated D-phenylalanine precursor. This involves the synthesis of the deuterated phenylalanine moiety and ensuring high stereochemical control and enantiomeric purity.

Synthesis of Deuterated Phenylalanine Moiety

The introduction of deuterium (B1214612) atoms onto the phenyl ring of phenylalanine can be achieved through various methods. One common approach involves the catalytic reduction of a suitable precursor with deuterium gas. For instance, the synthesis of L-phenyl-d5-alanine-2,3,3-d3 has been described, which involves the catalytic deuteration of the hydrolyzed 2-methyl oxazolone (B7731731) derivative of benzaldehyde-d6. cdnsciencepub.com Another facile and efficient method is the deuteration of phenylalanine derivatives using a Palladium on carbon (Pd/C) catalyst in the presence of deuterium oxide (D2O). thieme-connect.comresearchgate.net This method allows for selective deuteration at different positions of the phenylalanine molecule depending on the reaction conditions. thieme-connect.comresearchgate.net

A study demonstrated the regioselective deuteration of phenylalanine derivatives at the β-position with high deuterium efficiency and without racemization at 110°C using a Pd/C-H2-D2O system. thieme-connect.comresearchgate.net At higher temperatures (160°C), the α-position can also be deuterated, although this may lead to some racemization. researchgate.net The deuteration level can be excellent, with reports of up to 98% deuterium incorporation. nih.gov

Table 1: Deuteration of Phenylalanine Derivatives
Catalyst SystemDeuterium SourceTemperature (°C)Position of DeuterationDeuterium Incorporation (%)Enantiomeric Excess (% ee)Reference
Pd/C-H2D2O110β-position96No racemization researchgate.net
Pd/C-H2D2O160α-position-17 researchgate.net
NaOEtEtOD-40α-position9498 nih.gov
NaOEtEtOD-10α-position (N-tosyl)8492 nih.gov

Coupling Strategies and Reaction Optimizations for Deuterated Nateglinide Derivatization

Once the deuterated D-phenylalanine precursor is synthesized, the next critical step is its coupling with trans-4-isopropylcyclohexanecarboxylic acid to form the Nateglinide backbone. This is typically achieved through acylation and condensation reactions.

Acylation and Condensation Reaction Pathways

The formation of the amide bond between D-phenylalanine and trans-4-isopropylcyclohexanecarboxylic acid is a key transformation in the synthesis of Nateglinide. google.com A common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride. This activated species then reacts with the amino group of the D-phenylalanine ester. google.comresearchgate.netmagtechjournal.com

Several coupling reagents can be employed to facilitate this condensation reaction, including N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide or N-hydroxyphthalimide. google.com However, these methods can sometimes lead to the formation of byproducts and may require additional purification steps. google.com

Table 2: Coupling Methods for Nateglinide Synthesis
Activating Agent/MethodReactantsKey FeaturesReference
Acid Chloridetrans-4-isopropylcyclohexanecarboxylic acid chloride and D-phenylalanineDirect reaction, can be efficient. google.comresearchgate.netmagtechjournal.com
DCC/N-hydroxysuccinimidetrans-4-isopropylcyclohexanecarboxylic acid and D-phenylalanine methyl esterActivated ester intermediate. google.com
Alkyl Chloroformatetrans-4-isopropylcyclohexanecarboxylic acid and D-phenylalanine saltForms a mixed anhydride (B1165640) intermediate. google.com
"One-pot" SynthesisD-phenylalanine ester and trans-4-isopropylcyclohexanecarboxylic acidSimplified process, potentially higher yield. google.comgoogle.com

Selective Deuteration Techniques (e.g., Palladium-Catalyzed C-H Deuteration)

In addition to pre-synthesizing the deuterated phenylalanine, late-stage deuteration of the Nateglinide molecule or its precursors is also a viable strategy. Palladium-catalyzed C-H activation has emerged as a powerful tool for the selective introduction of deuterium into complex molecules. semanticscholar.orgosti.govthieme-connect.com

This method allows for the direct replacement of C-H bonds with C-D bonds, often with high regioselectivity. For instance, a palladium-catalyzed H/D exchange protocol has been developed for the β-deuteration of N-protected amino amides. osti.gov Recent advances have shown that ligand-enabled palladium catalysis can achieve late-stage C-H deuteration of bioactive molecules, including Nateglinide methyl ester, with high levels of deuterium incorporation using D2O as the deuterium source. thieme-connect.com

Isotopic Labeling Techniques and Isotopic Purity Considerations

The primary purpose of synthesizing D-Phenylalanyl-d5 Nateglinide is for its use in applications that rely on its specific isotopic composition. Therefore, ensuring high isotopic purity is of utmost importance.

Isotopic labeling with stable isotopes like deuterium (²H) is a common practice in quantitative LC-MS analysis. researchgate.net The synthesis of deuterated compounds requires careful control to achieve the desired level of deuterium incorporation and to minimize the presence of unlabeled or partially labeled species. nih.gov

The isotopic purity of the final product is typically determined using high-resolution mass spectrometry (HRMS). nih.gov This technique allows for the precise measurement of the mass-to-charge ratio of the molecule and can distinguish between isotopologues with different numbers of deuterium atoms. nih.gov The relative abundance of the different isotopologues is used to calculate the isotopic purity of the sample. nih.gov

Throughout the synthesis, it is crucial to use deuterated reagents and solvents of high isotopic enrichment to maximize the isotopic purity of the final this compound.

Strategies for Maximizing Deuterium Incorporation

The synthesis of this compound primarily focuses on incorporating deuterium atoms into the phenyl ring of the D-phenylalanine precursor. Achieving high levels of deuterium incorporation is critical for the utility of the final compound as an isotopic standard. nih.gov Several strategies are employed to this end.

One of the most direct methods involves the use of a deuterated starting material, specifically D-phenylalanine-d5. vulcanchem.comaxios-research.com In this "bottom-up" approach, the synthesis follows the established routes for Nateglinide, which typically involve the acylation of D-phenylalanine with a derivative of trans-4-isopropylcyclohexane carboxylic acid. google.comgoogle.com By starting with the already deuterated amino acid, high levels of deuterium incorporation in the target molecule are ensured from the outset.

Another advanced strategy is late-stage C-H deuteration, which introduces deuterium atoms into an already formed molecule. acs.org Palladium-catalyzed hydrogen-isotope exchange (HIE) reactions have proven effective for this purpose. acs.orgthieme-connect.com In this method, a precursor molecule like Nateglinide methyl ester can be subjected to a palladium catalyst in the presence of a deuterium source, such as heavy water (D₂O). acs.org This technique allows for the direct exchange of hydrogen atoms for deuterium on the aromatic ring, with the degree of deuteration controllable by reaction conditions. thieme-connect.comnih.gov

Key strategies for maximizing deuterium levels include:

Use of Fully Deuterated Reagents: Employing D₂O as the deuterium source and sometimes using deuterated solvents can increase the isotopic enrichment. thieme-connect.com

Catalyst and Ligand Selection: The choice of palladium catalyst and associated ligands is crucial in HIE reactions to achieve high efficiency and regioselectivity. N,N-bidentate ligands with an N-acylsulfonamide group have shown high activity. acs.org

Reaction Optimization: Systematically screening reaction conditions such as temperature, pressure, and reaction time is essential to identify the optimal parameters for maximum deuterium incorporation. thieme-connect.com

Assessment of Isotopic Purity and Distribution (d0, d1-d5, etc.)

Determining the isotopic purity and the distribution of deuterated species (isotopologues) is a critical quality control step. nih.govrsc.org The goal is to confirm the high enrichment of the desired d5 species and to quantify the presence of under- or over-deuterated impurities (e.g., d0, d1, d2, d3, d4, or d6+). d-nb.info The primary analytical techniques for this assessment are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) is a powerful tool for this analysis. nih.gov It can readily distinguish between the different isotopologues based on their precise mass-to-charge ratios. nih.gov The process involves:

Acquiring a full scan mass spectrum of the sample.

Extracting the ion currents for the non-deuterated (d0) compound and all its deuterated variants (d1, d2, d3, d4, d5, etc.).

Integrating the peak areas for each isotopologue.

Calculating the percentage of isotopic enrichment for the target d5 compound relative to the sum of all isotopic species. rsc.org

This method is rapid, highly sensitive, and requires minimal sample. nih.gov

A combination of HRMS and NMR provides a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the synthesized this compound. rsc.org

Table 1: Hypothetical Isotopic Distribution Data for a Batch of this compound

IsotopologueRelative Abundance (%)
d0 (Unlabeled)0.1
d10.2
d20.3
d30.6
d42.3
d5 (Target) 96.5

Purification and Isolation Protocols for Labeled Nateglinide Analogs

After synthesis, this compound must be purified to remove unreacted starting materials, reaction by-products, and isotopologues with incorrect levels of deuteration. Chromatographic techniques are the most common and effective methods for this purpose. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of purification for pharmaceutical compounds and their labeled analogs. mdpi.com Reversed-phase HPLC is typically used, where the crude product is passed through a column containing a nonpolar stationary phase. A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the components. mdpi.com By carefully controlling the gradient of the mobile phase, this compound can be separated from impurities. Two-dimensional HPLC (2D-HPLC) can be employed for complex samples, offering enhanced separation power by using two different column chemistries or separation modes. rsc.org

Gas Chromatography (GC): For more volatile derivatives, gas chromatography can be an effective separation technique. nih.gov Specialized GC columns, such as those coated with cavitands, have been shown to effectively separate isotopic molecules at lower temperatures and with high efficiency. nih.gov

Crystallization: Following chromatographic purification, crystallization is often used to obtain the final product in a highly pure, solid form. google.com The choice of solvent system is critical. For Nateglinide, crystallization from solvent/anti-solvent systems like ethyl acetate/water has been reported. google.com The process typically involves dissolving the purified compound in a suitable solvent, possibly with heating, followed by cooling or the addition of an anti-solvent to induce precipitation of the crystalline product. google.com The resulting solid is then isolated by filtration and dried. google.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of complex molecules like this compound aims to reduce environmental impact and improve efficiency. While specific literature on green synthesis for the deuterated analog is scarce, principles can be adapted from the synthesis of Nateglinide and other pharmaceuticals.

Biocatalysis: One of the most promising green chemistry approaches is the use of enzymes (biocatalysis). For the synthesis of Nateglinide precursors, enzymes like phenylalanine ammonia (B1221849) lyase (PAL) have been engineered to produce D-phenylalanine from cinnamic acids. illinois.edu This enzymatic step can offer high stereoselectivity under mild reaction conditions (e.g., aqueous solutions at ambient temperature), avoiding the need for harsh reagents and protecting groups.

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives. For the purification of Nateglinide, hydrotropic solubilization has been explored, using agents like piperazine (B1678402) in aqueous solutions to increase the drug's solubility, thereby reducing the reliance on organic solvents like methanol. ijpsdronline.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. The "one-pot" synthesis of Nateglinide, where D-phenylalanine is esterified and then acylated in a single reaction vessel, simplifies the process, reduces waste from intermediate purification steps, and saves energy. google.com

Use of Renewable Feedstocks: Some synthetic routes for Nateglinide start from natural products. For instance, β-pinene, a component of turpentine, can be converted through several steps to trans-4-isopropylcyclohexanecarboxylic acid, a key building block for Nateglinide. researchgate.netmagtechjournal.com Utilizing renewable starting materials is a core principle of green chemistry.

Advanced Analytical Characterization in Research Settings

High-Resolution Mass Spectrometry for Isotopic Purity and Structural Elucidationcaymanchem.comescholarship.org

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis for Deuterium (B1214612) Localization

Tandem mass spectrometry (MS/MS) is employed to confirm the specific location of the deuterium labels on the molecule. wikipedia.orgnationalmaglab.org In this technique, the full molecule (precursor ion) is isolated and then fragmented into smaller pieces (product ions) through methods like collision-induced dissociation (CID). nationalmaglab.orgnih.gov The masses of these fragments provide a roadmap of the molecule's structure.

For D-Phenylalanyl-d5 Nateglinide (B44641), the key fragmentation occurs at the amide bond. This cleavage results in two primary fragments: one containing the D-phenylalanine-d5 moiety and the other containing the trans-4-isopropylcyclohexanecarboxylic acid group. By analyzing the mass-to-charge (m/z) ratio of the fragment containing the phenyl ring, researchers can confirm that the five deuterium atoms are retained on this specific part of the molecule, as intended by its synthesis. researchgate.net The fragmentation pattern of unlabeled Nateglinide serves as a reference to ensure the deuterated version follows a predictable pathway, with a corresponding mass shift in the relevant fragments. researchgate.net

Table 1: Illustrative MS/MS Fragmentation Data for Nateglinide and D-Phenylalanyl-d5 Nateglinide

Precursor IonMolecular FormulaKey FragmentFragment FormulaExpected m/z of Fragment
NateglinideC₁₉H₂₇NO₃Phenylalanine MoietyC₉H₁₀NO₂164.07
This compoundC₁₉H₂₂D₅NO₃Phenylalanine-d5 MoietyC₉H₅D₅NO₂169.10

Note: The m/z values are theoretical and for illustrative purposes. Actual measured values may vary slightly.

Isotopic Abundance and Enrichment Determination by Mass Spectrometrycaymanchem.comescholarship.org

Mass spectrometry is the definitive method for quantifying the isotopic enrichment of this compound. nih.gov The analysis involves measuring the relative intensities of the mass isotopologues, which are molecules that differ only in their isotopic composition. For a research-grade standard, the goal is to have a very high percentage of the molecules contain all five deuterium atoms (d5 enrichment) and minimal amounts of molecules with fewer deuteriums (d0 to d4). caymanchem.com

The raw mass spectrometry data must be corrected for the natural abundance of heavy isotopes, such as Carbon-13 (~1.1%). nih.gov After this correction, the resulting data reveals the true distribution of the deuterium-labeled species. nih.gov Research-grade this compound typically exhibits an isotopic purity of over 98-99% for the d5 form. caymanchem.comsigmaaldrich.com

Table 2: Example Isotopic Distribution for this compound

IsotopologueDescriptionTheoretical Relative Abundance
d0No deuterium enrichment< 0.1%
d1One deuterium atom< 0.5%
d2Two deuterium atoms< 1.0%
d3Three deuterium atoms< 1.5%
d4Four deuterium atoms< 2.0%
d5Five deuterium atoms> 98%

Note: This table represents a typical high-enrichment sample. Actual batch analysis would provide specific percentages.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Deuteration Site Confirmationescholarship.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. For this compound, various NMR experiments are used to confirm the molecular structure and verify the precise location of the deuterium atoms. magritek.com

¹H NMR and ¹³C NMR for Structural Verification of Labeled Regions

In the ¹³C NMR spectrum, the carbon atoms of the phenyl ring that are directly bonded to deuterium atoms will exhibit changes in their signals. The coupling between carbon and deuterium (a spin-1 nucleus) causes the signals to split into multiplets, and a slight isotopic shift (a change in the chemical shift value) may also be observed. diva-portal.org

Deuterium NMR (²H NMR) for Site-Specific Deuterium Quantification

Deuterium (²H) NMR directly observes the deuterium nuclei, offering definitive proof of the deuteration sites. magritek.comhuji.ac.il Although it has lower sensitivity and produces broader signals compared to ¹H NMR, it is highly specific. huji.ac.il A ²H NMR spectrum of this compound would show a signal in the aromatic region, corresponding to the chemical environment of the phenyl ring. magritek.com This confirms that the deuterium atoms are located on the ring. The integration of this signal can also be used to quantify the amount of deuterium at that specific location relative to a known standard. sigmaaldrich.comnih.gov

Table 3: Summary of Expected NMR Spectral Data

NMR ExperimentObserved Feature in this compoundInterpretation
¹H NMR Absence of signals in the aromatic proton region (typically ~7.2-7.3 ppm).Confirms replacement of phenyl protons with deuterium. researchgate.net
¹³C NMR Splitting and/or isotopic shift of signals for phenyl ring carbons.Confirms C-D bonds on the phenyl ring. diva-portal.org
²H NMR Presence of a broad signal in the aromatic region.Directly detects deuterium on the phenyl ring, confirming site-specific labeling. magritek.comhuji.ac.il

Chromatographic Purity Assessment in Research-Grade Samplescaymanchem.comnih.gov

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are used to assess the chemical purity of research-grade this compound. researchgate.net These methods separate the main compound from any potential impurities, such as starting materials, byproducts from synthesis, or the unlabeled Nateglinide.

A validated HPLC or UPLC method uses a specific column and mobile phase to achieve optimal separation. researchgate.net The sample is analyzed, and the resulting chromatogram shows a major peak for this compound and should demonstrate the absence or minimal presence of other peaks. For a high-purity research sample, the chemical purity is typically expected to be greater than 98% or 99%, as determined by the peak area percentage.

Table 4: Example of UPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 (e.g., 50 x 2.1 mm, 3.5 µm) researchgate.net
Mobile Phase Acetonitrile (B52724) and Ammonium Formate Buffer researchgate.net
Detection UV at 260 nm researchgate.net
Flow Rate 0.2 mL/min researchgate.net
Expected Retention Time Near that of unlabeled Nateglinide (e.g., ~1.4 min under specific conditions) researchgate.net

Note: Parameters are based on published methods for Nateglinide and serve as an example. researchgate.net The method would be optimized for the specific analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of active pharmaceutical ingredients and their isotopically labeled counterparts. journal-vniispk.ruresearchgate.net For Nateglinide and by extension, this compound, reversed-phase HPLC (RP-HPLC) methods are predominantly employed to separate the main compound from any potential impurities. dergipark.org.trnih.gov

A validated isocratic RP-HPLC method for determining the purity of Nateglinide in bulk drug substances utilizes an ACE C18 column (150 x 4.6 mm, 5.0 µm particle size). dergipark.org.tr The mobile phase consists of a mixture of acetonitrile and 0.05% trifluoroacetic acid in water (25:25, v/v), delivered at a flow rate of 1.5 mL/min. dergipark.org.tr Detection is typically performed using a UV detector set at a wavelength of 210 nm, where the analyte exhibits strong absorbance. dergipark.org.trnih.gov This method has demonstrated excellent linearity over a concentration range of 0.2846-1.0125 mg/mL, confirming its suitability for quantitative purity assessment. dergipark.org.tr

Another established method, developed for quantifying Nateglinide in plasma, employs a Hypersil ODS C18 column (250 mm, 4.6 mm, 5 µm particle size). nih.gov This method uses a mobile phase of 10 mM phosphate (B84403) buffer (adjusted to pH 2.5) and acetonitrile in a 35:65 (v/v) ratio, with a flow rate of 1 mL/min. nih.gov The retention time for Nateglinide under these conditions is approximately 9.6 minutes. nih.gov Such methods are vital for confirming the absence of process-related impurities or degradants, thereby ensuring the chemical integrity of the this compound standard.

Table 1: HPLC Methodologies for Nateglinide Purity Analysis

ParameterMethod 1 dergipark.org.trMethod 2 nih.gov
Column ACE C18 (150 x 4.6 mm, 5.0 µm)Hypersil ODS C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05% Trifluoroacetic Acid (25:25, v/v)10 mM Phosphate Buffer (pH 2.5) : Acetonitrile (35:65, v/v)
Flow Rate 1.5 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Mode IsocraticIsocratic
Application Bulk Drug SubstanceRabbit Plasma

Chiral Chromatography for Enantiomeric Purity Assessment of this compound

Nateglinide is a chiral molecule, with the D-enantiomer being the therapeutically active form. researchgate.net Consequently, verifying the enantiomeric purity of this compound is critical to its function as an appropriate internal standard. Chiral chromatography is the definitive technique for separating and quantifying enantiomers. catalysis.blog

A highly effective and validated chiral liquid chromatography method has been developed for the enantiomeric purity determination of D-Nateglinide and the quantification of its L-enantiomer. researchgate.net This method achieves excellent separation using a Chiralpak AD-H column (250 × 4.6 mm, 5 µm particle size). researchgate.net The optimal mobile phase is a mixture of hexane (B92381) and ethanol (B145695) in a 90:10 (v/v) ratio, which allows for a baseline resolution (Rs > 6.0) between the D- and L-enantiomers. researchgate.net

The analysis is conducted at a controlled temperature of 25°C with a flow rate of 1.0 mL/min, and the elution is monitored at 210 nm. researchgate.net This method is highly sensitive, with a limit of detection (LOD) and limit of quantitation (LOQ) for the unwanted L-enantiomer of 0.3 µg/mL and 1.0 µg/mL, respectively. researchgate.net The high resolution and sensitivity of this chiral HPLC method ensure that even trace amounts of the L-enantiomer in the this compound material can be accurately detected and quantified, confirming its stereochemical purity. researchgate.net

Table 2: Chiral HPLC Method for Nateglinide Enantiomeric Purity

ParameterCondition researchgate.net
Column Chiralpak AD-H (250 × 4.6 mm, 5 µm)
Mobile Phase Hexane : Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
Resolution (Rs) between enantiomers > 6.0
L-enantiomer LOD 0.3 µg/mL
L-enantiomer LOQ 1.0 µg/mL

Pre Clinical Mechanistic Investigations and Biochemical Interactions Utilizing Labeled Analogs

In Vitro Enzyme Kinetic Studies Employing D-Phenylalanyl-d5 Nateglinide (B44641)

In vitro studies using systems like human liver microsomes are fundamental to understanding the metabolic fate of a drug. While these systems are of human origin, they represent the standard non-clinical model for enzyme kinetic analysis.

Nateglinide is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) system. drugbank.comnih.gov In vitro investigations with human liver microsomes have identified the specific isoenzymes responsible for its biotransformation. Nateglinide is a substrate for both CYP2C9, which accounts for approximately 70% of its metabolism, and CYP3A4, which is responsible for the remaining 30%. drugbank.comnih.gov The metabolism primarily involves hydroxylation, followed by glucuronidation. drugbank.com The major metabolites produced have less pharmacological activity than the parent compound, Nateglinide. drugbank.comchemsrc.com

Table 1: Primary Metabolic Enzymes for Nateglinide in In Vitro Liver Microsome Models

Enzyme Contribution to Metabolism Metabolic Pathway
CYP2C9 ~70% Hydroxylation

| CYP3A4 | ~30% | Hydroxylation |

Data sourced from in vitro studies using human liver microsomes. drugbank.comnih.gov

Nateglinide not only acts as a substrate for CYP enzymes but also exhibits inhibitory effects on certain isoforms. Studies have shown that Nateglinide can inhibit CYP2C9 and, to a lesser extent, CYP2C19. researchgate.net Furthermore, Nateglinide has been identified as an inhibitor of dipeptidyl-peptidase IV (DPP IV), an enzyme involved in glucose homeostasis. nih.govmedchemexpress.com

Conversely, the metabolism of Nateglinide can be inhibited by other compounds. An in vitro study assessed the impact of 18 different drugs on Nateglinide's conversion in human liver microsomes. nih.gov Potent inhibitors of CYP enzymes, such as the antifungal agents miconazole (B906) and fluconazole, were found to significantly reduce Nateglinide metabolism, indicating a high potential for drug-drug interactions at the enzymatic level. nih.gov

Table 2: In Vitro Inhibition of Nateglinide Metabolism by Select Compounds

Inhibitory Compound Target Enzyme(s) Observation
Miconazole Potent CYP Inhibitor Strong inhibition of Nateglinide metabolism. nih.gov
Fluconazole Potent CYP Inhibitor Strong inhibition of Nateglinide metabolism. nih.gov

| Valproic Acid | Potent CYP2C9 Inhibitor | Potentially reduces Nateglinide metabolism. researchgate.net |

Receptor Binding Assays and Ligand-Target Interactions in Cellular Models (Non-Human Origin)

The primary therapeutic action of Nateglinide is mediated through its interaction with a specific receptor on pancreatic β-cells. Cellular models, such as HEK293 cells expressing recombinant receptor components, are instrumental in dissecting these interactions.

Nateglinide binds to the sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. drugbank.comnih.gov This binding leads to the closure of the channel. nih.gov Studies using HEK293 cells expressing recombinant human Kir6.2/SUR1 channels have provided precise data on this interaction. In these models, Nateglinide was found to inhibit the whole-cell KATP currents with a half-maximal inhibitory concentration (IC50) of 800 nmol/l. nih.gov

Radioligand binding assays further clarified the nature of this interaction. Nateglinide competitively displaced the binding of another secretagogue, [3H]repaglinide, with an IC50 value of 0.7 µmol/l. nih.gov Mutagenesis studies have pinpointed a specific amino acid, serine 1237 in the SUR1 protein, as a critical point of interaction for Nateglinide. nih.gov Mutation of this residue to tyrosine abolished the binding and inhibitory effect of Nateglinide, confirming its specific docking site. nih.gov

Table 3: Receptor Binding and Inhibition Data for Nateglinide in a Cellular Model System (HEK293)

Parameter Value Target/Assay
IC50 (KATP Current Inhibition) 800 nmol/l Recombinant Kir6.2/SUR1 channels. nih.gov
IC50 (Displacement Assay) 0.7 µmol/l Displacement of [3H]repaglinide from wild-type channels. nih.gov

| Key Interaction Site | Serine 1237 | SUR1 subunit of the KATP channel. nih.gov |

Cellular Uptake and Distribution Studies in Isolated Cells or Tissues (Non-Human Origin)

Research indicates that the primary mechanism of Nateglinide does not require it to enter the cell. Its effect is initiated by binding to the external portion of the SUR1 receptor on the β-cell surface, and internalization is not a prerequisite for its action. nih.gov

However, transport studies using Caco-2 cells, a model for intestinal absorption, have shown that the uptake of Nateglinide can be influenced by other substances. This transport is mediated by a nateglinide/H+ cotransport system, and its activity can be affected by dietary polyphenols such as ferulic acid, caffeic acid, and p-coumaric acid. nih.gov While these studies focus on intestinal transport rather than the target pancreatic tissue, they provide insight into the molecule's interaction with cellular transport machinery. Studies in isolated rat pancreatic β-cells further support a surface-level action, as Nateglinide prompts a rapid intracellular response upon application. caymanchem.com

Investigational Studies on Molecular Signaling Pathways in In Vitro Systems

The binding of Nateglinide to the KATP channel initiates a well-defined signaling cascade within the pancreatic β-cell, which has been extensively studied in vitro.

The sequence of events is as follows:

KATP Channel Inhibition : Nateglinide binds to the SUR1 subunit, causing the KATP channel to close. medchemexpress.comnih.gov

Membrane Depolarization : The closure of potassium channels reduces the efflux of positive potassium ions, leading to the depolarization of the β-cell membrane. drugbank.comresearchgate.net

Calcium Channel Activation : The change in membrane potential activates voltage-gated L-type calcium channels. caymanchem.comresearchgate.net

Calcium Influx : Activated calcium channels open, allowing an influx of extracellular calcium ions into the cell. caymanchem.comdrugbank.com

Insulin (B600854) Exocytosis : The resulting increase in intracellular calcium concentration acts as the trigger for the fusion of insulin-containing secretory granules with the cell membrane, causing the release of insulin. drugbank.com

A crucial aspect of this pathway is its glucose dependency. Nateglinide's ability to stimulate insulin release is significantly enhanced in the presence of glucose and has minimal effect at low glucose levels. drugbank.com This is because intracellular ATP, generated from glucose metabolism, is the natural ligand that closes KATP channels, and Nateglinide potentiates this effect.

Beyond its primary pathway, investigations have revealed that Nateglinide's inhibition of DPP IV can augment the activity of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). medchemexpress.comkklmed.com In other non-human models, such as a rat model for ischemia, Nateglinide has been shown to modulate other pathways, including the JAK2/STAT3 and HIF-1α signaling cascades. researchgate.net

Comparative Pharmacodynamics in Ex Vivo Animal Tissues (Molecular Level)

Ex vivo models, particularly the perfused rat pancreas, allow for the study of drug effects on an intact organ in a controlled environment, bridging the gap between isolated cell studies and in vivo experiments. oatext.com

Studies using perfused rat pancreas have demonstrated that Nateglinide, at concentrations ranging from 0.03 to 3 µM, effectively induces the secretion of both insulin and somatostatin (B550006). caymanchem.com This confirms that the molecular actions observed in cell lines translate to a functional response at the organ level.

Further investigations using isolated rat pancreatic β-cells have provided molecular-level confirmation of the pharmacodynamic mechanism. Application of 3 µM Nateglinide caused a measurable increase in intracellular calcium levels. caymanchem.com This effect was blocked by nitrendipine, an L-type calcium channel blocker, and was reversed by diazoxide, a KATP channel activator. caymanchem.com These findings in an ex vivo animal tissue model directly corroborate the signaling pathway elucidated in vitro.

Comparatively, the kinetics of Nateglinide at the KATP channel are distinct from other insulin secretagogues. It exhibits a faster on-rate and off-rate than compounds like repaglinide (B1680517) and glyburide, which underlies its characteristic rapid onset and short duration of action. nih.gov

Table 4: Summary of Nateglinide's Effects in Ex Vivo Rat Pancreatic Tissue Models

Experimental Model Nateglinide Concentration Observed Molecular/Cellular Effect
Perfused Rat Pancreas 0.03 - 3 µM Induces insulin and somatostatin release. caymanchem.com
Isolated Rat Pancreatic β-cells 3 µM Increases intracellular calcium levels. caymanchem.com
Isolated Rat Pancreatic β-cells 3 µM Effect is inhibited by a calcium channel blocker (nitrendipine). caymanchem.com

| Isolated Rat Pancreatic β-cells | 3 µM | Effect is reversed by a KATP channel activator (diazoxide). caymanchem.com |

Metabolic Fate and Biotransformation Pathways in Non Human Biological Systems

Microsomal and Hepatocyte Stability Studies (In Vitro Animal Models)

In vitro metabolic stability assays using liver microsomes and hepatocytes are standard procedures to predict the in vivo hepatic clearance of a compound. springernature.comwuxiapptec.com These systems contain the primary enzymes responsible for drug metabolism. wuxiapptec.com Liver microsomes are rich in Phase I enzymes like the cytochrome P450 family, while hepatocytes contain both Phase I and Phase II (conjugative) enzymes. springernature.comwuxiapptec.com

For non-deuterated nateglinide (B44641), studies in animal models have shown it to be rapidly metabolized. portico.org The stability of a compound in these assays is typically measured by the rate of disappearance of the parent drug over time. Given that the established metabolic "soft spots" of nateglinide are located on the isopropylcyclohexyl group, the stability of D-Phenylalanyl-d5 Nateglinide in rat, dog, or monkey liver microsomes and hepatocytes is predicted to be very similar to that of the unlabeled compound. The C-D bonds on the phenyl ring are not the primary targets for enzymatic attack by CYP2C9 and CYP3A4, the main enzymes responsible for nateglinide's metabolism. fda.govdrugbank.com Therefore, a significant kinetic isotope effect that would slow metabolism and increase stability is not anticipated.

Table 1: Predicted Comparative Stability of Nateglinide and this compound in Animal Liver Microsomes
CompoundIn Vitro SystemPredicted Stability ProfileRationale
NateglinideRat, Dog, Monkey Liver MicrosomesModerate to low stability, rapid clearanceExtensive metabolism via CYP-mediated hydroxylation of the isopropylcyclohexyl moiety. fda.govnih.gov
This compoundRat, Dog, Monkey Liver MicrosomesPredicted to be similar to NateglinideDeuteration is not at a primary site of metabolism. The rate of hydroxylation on the opposite end of the molecule is unlikely to be affected.

Xenobiotics can interact with drug-metabolizing enzymes by inhibiting their activity or by inducing their expression, which can lead to drug-drug interactions. focusontoxpath.comtaylorandfrancis.com In vitro studies with non-deuterated nateglinide indicate that it is a potential inhibitor of CYP2C9. fda.gov Enzyme induction studies, often conducted in cultured hepatocytes from preclinical species, assess a compound's ability to increase the synthesis of metabolic enzymes, a process frequently mediated by nuclear receptors like PXR and CAR. focusontoxpath.combioivt.com

Identification and Characterization of Metabolites Using Labeled Tracers

The use of labeled tracers, such as radiolabeled (¹⁴C) or stable isotope-labeled (e.g., D-Phenylalanyl-d5) compounds, is fundamental for metabolite identification. These labels allow for the unequivocal tracking of the drug and its metabolites within a complex biological matrix. nih.gov

For nateglinide, extensive metabolism has been demonstrated, with major metabolites resulting from the oxidative modification of the isopropyl group. nih.gov These include monohydroxylated and dihydroxylated isomers, as well as an unsaturated isoprene (B109036) metabolite. fda.govnih.gov Direct glucuronic acid conjugation at the carboxylic acid group also occurs. nih.gov When this compound is used as the substrate, it is expected that the same array of metabolites will be formed. The key difference will be that each metabolite retaining the D-phenylalanine portion of the structure will also carry the five-deuterium label.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying drug metabolites. longdom.org When searching for metabolites of a deuterated compound like this compound, the strategy relies on detecting specific mass shifts. The parent compound will have a mass-to-charge ratio (m/z) that is 5 Daltons higher than its non-deuterated counterpart. medchemexpress.com

Metabolite identification involves scanning for predicted masses. For example, a hydroxylation event (+16 Da) on the d5-labeled parent drug would result in a metabolite with a mass of (Parent+5+16) Da. A key technique is to analyze samples from incubations of both the deuterated and non-deuterated compound in parallel. The LC-MS/MS data are then examined for pairs of peaks that elute at nearly the same retention time but are separated by 5 Da in the mass spectrum. This "doublet" signature provides strong evidence for a drug-related metabolite that has retained the deuterated phenylalanyl group.

Metabolic pathways are elucidated by identifying the structure of metabolites and understanding their sequential formation. The metabolic "soft spots" of a molecule are the positions most susceptible to enzymatic modification. For nateglinide, studies in animal liver microsomes have clearly identified the primary soft spots as the methine and methyl carbons of the isopropyl side chain on the cyclohexyl ring. nih.govpharmgkb.org This leads to the formation of various hydroxylated metabolites (M1, M2, M3) and a dehydrated isoprene metabolite (M8). portico.org

The D-phenylalanine moiety is not considered a metabolic soft spot for nateglinide. Consequently, deuterating this part of the molecule is a "site-blocking" strategy that is not expected to reroute metabolism. The primary metabolic pathways observed for nateglinide in animal liver microsomes would be conserved for this compound.

Role of Specific Cytochrome P450 Isoforms and Other Enzymes in Deuterated Analog Metabolism (In Vitro Animal)

The specific CYP isoforms involved in the metabolism of this compound in animal models are expected to be the same orthologs responsible for nateglinide metabolism (e.g., CYP2C family members in rats). The enzymes target the isopropylcyclohexyl portion of the molecule, which is structurally distant from the deuterated phenyl ring. The substrate recognition and binding to the active site of these CYP enzymes would not be impacted by the isotopic substitution. Therefore, the relative contributions of CYP2C and CYP3A family enzymes to the metabolism of this compound should mirror those of the non-deuterated drug in any given animal species.

Interspecies Metabolic Comparisons (Animal Models Only)

Significant interspecies differences in drug metabolism are common due to variations in the expression and activity of drug-metabolizing enzymes like CYPs. drughunter.com Studies with nateglinide have shown differences in its pharmacokinetics and metabolism between animal models such as rats and dogs. For example, nateglinide is more effectively absorbed and more slowly excreted in dogs compared to rats. portico.org A study in Goto-Kakizaki (GK) rats, a model for type 2 diabetes, investigated the pharmacokinetics of nateglinide and its metabolites. nih.gov

These observed interspecies differences are a function of the animals' distinct enzymatic machinery. Since the deuteration of the phenylalanyl ring in this compound is not expected to alter the primary sites of metabolism, the same species-specific metabolic patterns would be anticipated for the deuterated analog. For instance, if a particular hydroxylated metabolite is more prominent in dog liver microsomes than in rat liver microsomes for nateglinide, the same would be expected for the corresponding d5-hydroxylated metabolite. The underlying species-dependent enzyme activities remain the determining factor.

Table 2: Predicted Interspecies Metabolic Profile for this compound based on Nateglinide Data
ParameterRat ModelDog ModelPredicted Impact of d5-Labeling
Primary Metabolizing EnzymesCYP2C family, CYP3A familyCYP2C family, CYP3A familyNone. The same enzyme orthologs are expected to be involved.
Major MetabolitesHydroxylated isopropylcyclohexyl derivatives, glucuronides. nih.govHydroxylated isopropylcyclohexyl derivatives, glucuronides. portico.orgNone. The same metabolites, but containing the d5-phenylalanyl moiety, are expected.
Rate of EliminationVery rapid elimination. portico.orgSlower elimination than in rats. portico.orgNone. The relative difference in elimination rates between species is expected to be maintained.

Impact of Deuterium (B1214612) Labeling on Metabolic Stability and Isotope Effects

The specific compound this compound is a stable isotope-labeled analog of nateglinide where five hydrogen atoms on the phenyl ring of the D-phenylalanine moiety have been replaced with deuterium. medchemexpress.com Such deuterated compounds are frequently utilized as internal standards in analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of the parent drug in biological matrices. medchemexpress.comnih.gov Beyond its role as an analytical tool, the introduction of deuterium into a drug molecule can have significant effects on its metabolic stability, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org

The kinetic isotope effect arises from the fact that a carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. libretexts.org Consequently, more energy is required to break a C-D bond compared to a C-H bond. libretexts.org If the cleavage of a C-H bond is the rate-determining step in the metabolism of a drug, replacing that hydrogen with deuterium can slow down the rate of metabolism. wikipedia.orgepfl.ch This can lead to increased metabolic stability, a longer plasma half-life, and potentially altered pharmacokinetic properties of the drug. researchgate.net

In the case of this compound, the deuterium atoms are located on the phenyl ring. The primary sites of metabolic oxidation for nateglinide in non-human species are on the isopropyl group of the cyclohexanecarbonyl portion of the molecule, which is distant from the site of deuteration. jst.go.jpeuropa.eu This suggests that any observed kinetic isotope effect would likely be a secondary kinetic isotope effect (SKIE), as the bonds being broken in the rate-limiting metabolic steps are not directly to the deuterated atoms. wikipedia.org Secondary kinetic isotope effects are generally smaller than primary kinetic isotope effects. wikipedia.org

While direct experimental studies on the metabolic stability and biotransformation of this compound in non-human biological systems are not extensively available in the reviewed literature, the principles of KIE allow for a theoretical consideration of its potential metabolic fate. The deuteration on the phenyl ring would not be expected to significantly inhibit the primary metabolic pathways of hydroxylation on the isopropyl group. However, it is a possibility that the presence of deuterium could subtly alter the molecule's interaction with metabolic enzymes or lead to minor shifts in metabolic pathways. For instance, a study on a different deuterated compound, IQS016-d5, which was deuterated on a phenylamino (B1219803) group, demonstrated a significant increase in metabolic stability in rat liver microsomes compared to its non-deuterated counterpart. researchgate.net

To definitively determine the impact of deuteration on the metabolic stability of this compound, comparative in vitro studies using liver microsomes from various non-human species (e.g., rat, dog, monkey) would be necessary. Such studies would quantify the rate of disappearance of both the deuterated and non-deuterated compounds, providing empirical data on the kinetic isotope effect.

Below is a hypothetical data table illustrating the kind of results that would be expected from such a comparative metabolic stability study.

Table 1: Hypothetical Comparative in vitro Metabolic Stability of Nateglinide and this compound in Rat Liver Microsomes

Time (minutes) Mean % Nateglinide Remaining Mean % this compound Remaining
0 100 100
5 85 92
15 60 75
30 35 58

This table is for illustrative purposes only and is based on the general principles of kinetic isotope effects. Actual experimental results may vary.

Table 2: Major Metabolites of Nateglinide in Non-Human Species

Metabolite Site of Metabolism Potency Relative to Nateglinide Non-Human Species Identified In
Hydroxylated Metabolite (methine carbon) Isopropyl group Approx. 5-6 times less potent Rat
Hydroxylated Metabolite (methyl group) Isopropyl group Approx. 3 times less potent Rat

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Nateglinide
Pioglitazone
IQS016-d5
Diclofenac

Applications in Advanced Bioanalytical Method Development and Research Tools

Development of Stable Isotope Labeled Internal Standards (SIL-IS) for Nateglinide (B44641) Quantification

The use of a stable isotope-labeled internal standard is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. veeprho.comarcinova.com D-Phenylalanyl-d5 Nateglinide, with its deuterium-labeled phenyl group, is an ideal internal standard for the quantification of nateglinide. veeprho.combioscience.co.uksapphire-usa.com Its chemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. cernobioscience.com This co-elution and co-ionization allow for the correction of variability in extraction recovery and matrix effects, leading to highly accurate and precise measurements. nih.gov

The development of bioanalytical methods utilizing this compound involves the optimization of both liquid chromatography and mass spectrometry parameters. For instance, a design of experiment (DoE) approach can be used to systematically optimize factors such as mobile phase composition (e.g., percentage of methanol (B129727) and formic acid) and flow rate to achieve optimal peak area and shape for both nateglinide and its deuterated internal standard. nih.gov Similarly, mass spectrometry parameters like drying gas flow, nebulizing gas flow, and temperatures are fine-tuned to maximize the intensity of the protonated molecular ions ([M+H]+) for both compounds. nih.gov

Validation Parameters for Research-Grade Bioanalytical Methods

For a bioanalytical method to be considered reliable for research purposes, it must undergo rigorous validation to demonstrate its performance characteristics. europa.eu Key validation parameters include specificity, sensitivity, accuracy, and precision. europa.eudergipark.org.tr

Specificity and Selectivity: The method must be able to unequivocally identify and quantify the analyte in the presence of other components in the sample matrix, such as metabolites or endogenous compounds. europa.eu Chromatographic separation plays a key role here, ensuring that nateglinide and this compound are well-resolved from any interfering peaks. nih.gov

Sensitivity: This is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. europa.eu For nateglinide, methods have been developed with LLOQs in the nanogram per milliliter (ng/mL) range, enabling the study of its pharmacokinetics at therapeutic concentrations. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements. europa.eu These are typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.gov For nateglinide bioanalysis, acceptable methods exhibit high accuracy (e.g., percent recovery between 98.19% and 99.83%) and precision (e.g., relative standard deviation less than 10.72%). nih.gov

A summary of typical validation parameters for a research-grade bioanalytical method for nateglinide is presented in the table below.

Validation ParameterTypical Acceptance CriteriaExample Finding for Nateglinide Analysis
Linearity (r²) > 0.990.999 nih.gov
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 1025 ng/mL nih.gov
Intra-day Precision (%RSD) < 15%4.95% to 10.58% nih.gov
Inter-day Precision (%RSD) < 15%7.91% to 10.71% nih.gov
Accuracy (% Recovery) 85-115% (80-120% at LLOQ)98.19% to 99.83% nih.gov

Matrix Effects Mitigation in Complex Biological Samples (Non-Human Origin)

Biological matrices such as plasma and urine are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy of quantification. nih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. nih.gov Because the SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to more reliable and accurate results. researchgate.net

Utilization in Quantitative Mass Spectrometry for Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Animal Models

This compound is indispensable for conducting pharmacokinetic (PK) and pharmacodynamic (PD) studies of nateglinide in animal models, such as rats. sapphire-usa.comlongdom.org These studies are crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME), and how these processes relate to its therapeutic effect. longdom.org

In a typical animal PK study, nateglinide is administered to the animals, and blood samples are collected at various time points. longdom.orgresearchgate.net The plasma is then separated and analyzed using a validated LC-MS/MS method with this compound as the internal standard. longdom.orgresearchgate.net This allows for the precise determination of nateglinide concentrations over time, from which key PK parameters can be calculated. longdom.org

The table below shows representative pharmacokinetic parameters of nateglinide determined in Wistar rats using an LC-MS/MS method.

Pharmacokinetic ParameterValue (Mean ± SD)Unit
Cmax (Maximum Concentration) 10.5 ± 1.2µg/mL
Tmax (Time to Maximum Concentration) 0.5 ± 0.1hours
AUC (Area Under the Curve) 25.8 ± 3.1µg·h/mL
t1/2 (Half-life) 1.5 ± 0.2hours

Data is hypothetical and for illustrative purposes.

These PK data can then be correlated with PD endpoints, such as changes in plasma insulin (B600854) and glucose levels, to establish a PK/PD model. longdom.orglongdom.org Such models are valuable for predicting the drug's efficacy and for extrapolating findings from animal models to humans. longdom.org

Application in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Using In Vitro and Ex Vivo Systems (Non-Human)

This compound also plays a vital role in non-human in vitro and ex vivo ADME studies. These studies provide valuable information about the drug's metabolic fate and potential for drug-drug interactions before it is administered to whole organisms.

In vitro metabolism studies often utilize liver microsomes or hepatocytes from various animal species to identify the metabolic pathways of a drug. drugs.com By incubating nateglinide with these systems and analyzing the resulting metabolites using LC-MS/MS with this compound as an internal standard, researchers can elucidate the metabolic profile of the drug. dergipark.org.tr Studies have shown that nateglinide is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. drugs.com

Ex vivo studies, such as the perfused rat pancreas model, can be used to investigate the direct effects of nateglinide on insulin and somatostatin (B550006) secretion. caymanchem.com The use of this compound in the analytical methods for these studies ensures accurate quantification of nateglinide in the perfusion medium. caymanchem.com

Reference Standard Qualification and Standardization in Research Laboratories

In the context of bioanalytical research, this compound itself must be well-characterized to serve as a reliable reference standard. bioscience.co.ukcaymanchem.com This involves confirming its identity and purity. High-purity this compound (e.g., >99% deuterated forms) is available from commercial suppliers. sapphire-usa.comlgcstandards.com Research laboratories should verify the identity and purity of the standard upon receipt using appropriate analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. axios-research.com A well-characterized and properly stored reference standard is essential for ensuring the accuracy and consistency of bioanalytical data over time.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Studies of D-Phenylalanyl-d5 Nateglinide (B44641) with Target Proteins

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. ijpsjournal.com For D-Phenylalanyl-d5 Nateglinide, these studies focus on its interaction with its primary protein targets.

While specific docking studies for the penta-deuterated form are not extensively documented, research on the parent compound, Nateglinide, provides a strong foundation. Nateglinide is known to interact with ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells. drugbank.compharmgkb.org Docking simulations investigate the binding of Nateglinide within the channel's protein structure, identifying key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand. iosrjournals.org For instance, studies have explored the docking of Nateglinide and its analogues into the active sites of target proteins like the insulin (B600854) receptor ectodomain and Kappa-B kinase beta (IKK-β), revealing crucial binding patterns and energy scores. innovareacademics.ingrafiati.comresearchgate.net

The introduction of deuterium (B1214612) into the phenyl ring of this compound is not expected to significantly alter its fundamental binding mode in docking simulations. Deuterium substitution causes negligible changes to the molecule's volume and electronic properties, which are the primary determinants of docking interactions. nih.gov Therefore, the binding affinity and orientation of this compound within the target protein's active site are predicted to be virtually identical to those of non-deuterated Nateglinide. Molecular dynamics simulations could further confirm the stability of the protein-ligand complex. researchgate.net

Table 1: Representative Docking Study Data for Nateglinide with a Target Protein
LigandTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
NateglinideIKK-β (Homology Model)-7.5LEU-21, VAL-29, LYS-44
NateglinideCPEB4-8.8Not Specified
NateglinideInsulin Receptor (1I44)-8.9 (Control Value)Not Specified

Quantum Chemical Calculations for Isotopic Effects on Reaction Mechanisms

Quantum chemical calculations are essential for understanding the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. wikipedia.org The replacement of hydrogen (¹H) with deuterium (²H) in this compound leads to a primary KIE, significantly impacting reactions where the carbon-hydrogen bond is cleaved in the rate-determining step. wikipedia.org

The core of this effect lies in the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond. Due to its greater mass, deuterium causes the C-D bond to have a lower vibrational frequency and thus a lower ZPVE. princeton.edu Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound. wikipedia.org

Quantum chemical calculations, often using methods like density functional theory (DFT), can model the potential energy surface of a reaction. nih.govresearchgate.net These calculations can determine the structures of reactants, transition states, and products, and compute their respective vibrational frequencies. By comparing the activation energy for the deuterated and non-deuterated species, a theoretical KIE can be calculated (kH/kD). mdpi.com For C-H bond cleavage reactions, this ratio is typically greater than 1, indicating a "normal" KIE. The rate of a reaction involving a C–H bond can be 6 to 10 times faster than the equivalent reaction with a C–D bond. wikipedia.org

In the context of this compound, these calculations are particularly relevant for predicting its metabolic stability. If the phenyl ring is a site of cytochrome P450-mediated oxidative metabolism, the deuteration at this position would be expected to slow down this metabolic pathway, a phenomenon supported by both theoretical calculations and experimental observations in other deuterated compounds. nih.govuniupo.it

Table 2: Theoretical Parameters from Quantum Chemical Calculations for KIE Analysis
ParameterDescriptionSignificance for this compound
Zero-Point Vibrational Energy (ZPVE)The lowest possible energy that a quantum mechanical system may have.Lower for C-D bonds on the phenyl ring compared to C-H bonds, increasing the activation energy for bond cleavage.
Activation Energy (Ea)The minimum energy required to initiate a chemical reaction.Predicted to be higher for the metabolic oxidation of the deuterated phenyl ring.
Calculated kH/kD RatioThe ratio of the rate constants for the non-deuterated (kH) and deuterated (kD) reactions.A value > 1 would theoretically confirm a slower rate of metabolism at the phenyl ring.

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) in Analogs (Excluding Specific Human Biological Activity)

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are ligand-based drug design methods used to identify the essential structural features required for a molecule's interaction with a target and to correlate these features with activity. dovepress.comlongdom.org These approaches are invaluable for designing new analogs with potentially improved properties.

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target receptor. mdpi.com For analogs of this compound, a pharmacophore model could be generated based on a set of known active and inactive non-peptide molecules. acs.orgacs.orgnih.gov This model would highlight the crucial spatial arrangement of functional groups necessary for binding, serving as a template for designing or screening new compounds without focusing on their specific human biological effects. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique that develops a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties or target-binding affinities. mdpi.comijpras.com In a QSAR study of this compound analogs, various molecular descriptors would be calculated for each analog. nih.gov These descriptors quantify properties like steric effects (e.g., molar volume), electronic effects (e.g., electronegativity), and hydrophobicity (e.g., LogP). longdom.org A statistical model, such as multiple linear regression (MLR), is then built to correlate these descriptors with a measured property (e.g., receptor binding affinity, not human efficacy). nih.gov The resulting QSAR equation can predict the activity of new, unsynthesized analogs, guiding lead optimization. nih.gov

Table 3: Hypothetical QSAR Data for Nateglinide Analogs
AnalogModificationLogP (Hydrophobicity)Molar Volume (Steric Factor)Predicted Target Affinity (Ki, nM)
Analog 1-CF3 on cyclohexyl ring3.8340 ų150
Analog 2-Cl on phenyl ring3.5325 ų210
Analog 3-OCH3 on cyclohexyl ring3.1335 ų350
This compoundPhenyl-d53.2322 ų180

In Silico Prediction of Metabolic Soft Spots and Deuterium Labeling Impact

In silico tools are widely used in early drug discovery to predict a molecule's metabolic fate, identifying atoms or regions most susceptible to metabolic reactions, known as "soft spots." nih.govnews-medical.net For this compound, these predictions are critical for understanding how deuterium labeling impacts its metabolic profile.

The metabolism of the parent compound, Nateglinide, is primarily carried out by cytochrome P450 enzymes, specifically CYP2C9 (about 70%) and CYP3A4 (about 30%). drugbank.compharmgkb.orgnih.gov The main metabolic transformations are oxidative modifications, particularly hydroxylation of the isopropyl group and, to a lesser extent, the cyclohexyl and phenyl rings. nih.gov

Computational tools like MetaSite, ADMET Predictor, and FAME can predict these sites of metabolism (SOMs) with considerable accuracy. oup.comnih.govsimulations-plus.commoldiscovery.com These programs analyze the molecule's structure and its fit within models of CYP enzyme active sites to rank the probability of metabolism at each atom. For Nateglinide, such tools would likely highlight the methine carbon of the isopropyl group as a primary soft spot, consistent with experimental findings. pharmgkb.orgnih.gov The phenyl ring would also be identified as a potential, albeit likely secondary, site of metabolism.

Table 4: Predicted Metabolic Soft Spots for Nateglinide and Impact of Deuteration
Molecular RegionPredicted Lability (Nateglinide)Predicted Lability (this compound)Reason for Change
Isopropyl Group (Methine-C)HighHighNo modification to this site. Remains a primary soft spot.
Cyclohexyl RingModerateModerateNo modification to this site. May see increased metabolism due to shunting.
Phenyl RingLow-ModerateVery LowDeuteration significantly increases the stability of C-D bonds, reducing susceptibility to oxidation (Kinetic Isotope Effect).

Future Research Directions and Emerging Methodologies

Integration with Advanced Omics Technologies in Research Settings (e.g., Deuterated Metabolomics, Proteomics)

The integration of stable isotope labeling with omics technologies offers a system-wide view of molecular changes, providing a more holistic understanding of a drug's effect. nih.gov D-Phenylalanyl-d5 Nateglinide (B44641) is an ideal candidate for such integrated studies.

Deuterated Metabolomics: Stable isotope-labeled metabolomics is a powerful technique for tracing the transformation of molecules through complex biochemical pathways. metsol.com By introducing D-Phenylalanyl-d5 Nateglinide into a biological system, researchers can accurately track its absorption, distribution, metabolism, and excretion (ADME) profile. musechem.com This approach, sometimes referred to as deuterium-exchange metabolomics, allows for the precise identification and quantification of its metabolites by mass spectrometry, distinguishing them from endogenous molecules. nih.govmonash.edu This level of detail is critical for understanding the compound's pharmacokinetics and identifying any previously unknown metabolic pathways. metsol.com Such studies can reveal how the deuteration affects the metabolic stability of the molecule, potentially influencing its efficacy and duration of action.

Proteomics: In proteomics, stable isotope labeling can help identify direct protein targets and downstream effects on protein expression. While techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) are common, the use of a labeled drug can help elucidate its specific interactions. By treating cells or organisms with this compound, researchers can use advanced proteomic techniques to identify proteins that bind to the compound or whose expression levels change in response to it. This can confirm engagement with its known target, the ATP-sensitive potassium channel subunit (ABCC8), and potentially uncover novel off-target interactions. drugbank.com Integrating these findings with metabolomics data can link specific protein changes to observed metabolic shifts, providing a comprehensive picture of the drug's mechanism of action. nih.gov

Table 1: Applications of this compound in Omics Research

Omics Field Application Potential Insights Key Benefit of Deuterium (B1214612) Labeling
Metabolomics Tracer for metabolic pathway analysis Detailed ADME profile, identification of novel metabolites, assessment of metabolic stability. Allows for clear differentiation of the compound and its metabolites from the endogenous metabolome.
Proteomics Identification of protein binding partners and expression changes Confirmation of on-target engagement, discovery of off-target effects, understanding downstream signaling cascades. Enables precise quantification and identification of drug-protein interactions and subsequent cellular responses.

Development of Novel Labeled Analogs for Specific Research Probes

While this compound is a valuable tool for metabolic and pharmacokinetic studies, its core structure can be further modified to create a new generation of research probes. tandfonline.com The development of novel labeled analogs involves attaching different types of reporters, such as fluorescent tags or radioactive isotopes, to the Nateglinide scaffold. nih.govnih.gov

These purpose-built probes can be designed for specific applications:

Fluorescent Probes: By conjugating a fluorescent dye to a Nateglinide analog, researchers can create tools for cellular imaging. nih.gov These probes would allow for the direct visualization of the drug's subcellular localization, its binding to cell surface receptors, and its internalization into cells, providing spatial and temporal information that is not achievable with mass spectrometry alone. tandfonline.com

Radiolabeled Probes: The synthesis of radiolabeled versions of Nateglinide, for example with Carbon-14 or Tritium, remains a cornerstone of drug development for quantitative ADME studies and for use in preclinical imaging techniques like Positron Emission Tomography (PET). nih.govacs.org

Affinity-Based Probes: Analogs can be designed with reactive groups that allow them to covalently bind to their protein targets upon interaction. These probes are invaluable for target identification and validation, as they enable the isolation and subsequent identification of binding partners.

The creation of these novel probes expands the research utility of the Nateglinide structure beyond its deuterated form, enabling a multi-faceted approach to studying its pharmacology. tandfonline.com

Advanced Imaging Techniques Utilizing Labeled Compounds in Pre-clinical Models

The use of deuterium-labeled compounds in advanced imaging is a rapidly emerging field. nih.gov Techniques such as Deuterium Metabolic Imaging (DMI) and Deuterium MR Spectroscopy (DMS) offer a non-invasive way to map metabolic processes in vivo. mdpi.comnih.gov These methods leverage the favorable magnetic resonance properties of deuterium and its extremely low natural abundance (0.01%), which results in a minimal background signal. nih.govresearchgate.net

This compound can be used as a tracer in DMI studies within preclinical models. mdpi.com After administration, researchers can track the spatial distribution and metabolic fate of the compound in real-time. researchgate.net This provides a dynamic view of where the drug accumulates in the body, how it is metabolized in specific organs, and its engagement with target tissues. nih.govmdpi.com For a compound like Nateglinide, which targets pancreatic beta-cells, DMI could potentially be used to visualize its accumulation in the pancreas and its effect on local metabolism. nih.govnih.gov While still primarily at the preclinical stage, DMI holds promise for bridging the gap between in vitro assays and clinical outcomes by providing functional and anatomical information simultaneously. mdpi.com

Table 2: Comparison of Research Methodologies

Methodology Primary Use Type of Data Example Application with Labeled Nateglinide
Deuterated Metabolomics Tracing metabolic fate Quantitative, structural Tracking the conversion of this compound to its various metabolites in plasma and urine.
Fluorescence-Labeled Probes Cellular imaging Spatial, qualitative Visualizing the binding of a fluorescent Nateglinide analog to pancreatic islet cells under a microscope.
Deuterium Metabolic Imaging (DMI) In vivo metabolic mapping Spatio-temporal, functional Imaging the distribution and metabolic conversion of this compound in a preclinical animal model.

Challenges and Opportunities in Stable Isotope Labeled Compound Research

The field of stable isotope-labeled compound research is characterized by both significant opportunities and persistent challenges.

Opportunities: The primary opportunity lies in the unparalleled insight these compounds provide into biological systems. musechem.com They are crucial for modern drug discovery and development, enabling detailed studies of pharmacokinetics and pharmacodynamics. metsol.compolarismarketresearch.com The use of stable isotopes like deuterium can also intentionally alter a drug's metabolic profile—the "deuterium effect"—to create more stable and potentially more effective therapeutics. musechem.com Furthermore, the growing demand for personalized medicine and a deeper understanding of disease mechanisms continues to drive innovation and funding in this area. polarismarketresearch.com

Challenges: Despite their utility, several challenges remain. The synthesis of isotopically labeled compounds can be complex, often requiring multi-step processes that are costly and time-consuming. acs.org The high cost of starting materials and the specialized expertise required for synthesis can be a significant barrier. polarismarketresearch.com Additionally, the analysis of data from large-scale omics studies that utilize these compounds is a major bottleneck, requiring sophisticated bioinformatics software and expertise to interpret the complex datasets accurately. nih.gov Overcoming these hurdles will be key to fully realizing the potential of compounds like this compound in future research.

Q & A

Q. How to validate an HPLC method for quantifying D-Phenylalanyl-d5 Nateglinide and its impurities?

  • Methodological Answer : Validation requires adherence to system suitability criteria, including resolution (≥0.8 between critical peaks like nateglinide-related compound B and nateglinide), relative standard deviation (RSD ≤5%), and relative response factor adjustments for impurities. Use a 5-µm L72 column with UV detection at 220 nm, methanol-based mobile phase (0.77 g/L ammonium acetate), and column temperature of 40°C. Calculate impurity percentages using: Result=(rUrS)×(CSCU)×100\text{Result} = \left(\frac{r_U}{r_S}\right) \times \left(\frac{C_S}{C_U}\right) \times 100

    where rUr_U and rSr_S are peak responses from sample and standard solutions, respectively .

Q. What chromatographic parameters are critical for distinguishing stereoisomers in this compound?

  • Methodological Answer : Key parameters include retention time (e.g., trans-4-isopropylcyclohexylcarboxylic acid at RRT 0.5 vs. cis-isomer at RRT 3.1) and resolution optimization via flow rate adjustments (e.g., 0.8 mL/min to achieve 25-min retention for compound B). Mobile phase composition and column packing (L72) are critical for separating stereoisomers like nateglinide-related compound B (L-phenylalanine derivative) from the D-isomer .

Q. How to ensure stability of this compound in solution during HPLC analysis?

  • Methodological Answer : Store standard and sample solutions at 4°C for ≤48 hours to prevent degradation. Use methanol as a solvent to minimize hydrolysis of ester impurities (e.g., ethyl ester impurity at RRT 4.1). Validate stability by comparing peak area ratios of fresh vs. stored solutions, ensuring RSD ≤2% .

Advanced Research Questions

Q. How to design a pharmacokinetic study for this compound in diabetic rat models?

  • Methodological Answer : Administer 10 mg/kg nateglinide suspended in 0.25% CMC-Na to fasted diabetic (DM) or high-fat diet (HFD) rats. Collect blood samples at 2, 5, 10, 15, 20, 30, 45, 60, 90, 120, 240, and 480 minutes post-dose. Use HPLC-UV or LC-MS/MS for plasma quantification, and analyze data with tools like PKSolver to calculate AUC, Cmax, and t1/2. Compensate blood loss with saline after every four samples to maintain hemodynamic stability .

Q. What strategies improve the bioavailability of this compound in preclinical models?

  • Methodological Answer : Formulate nanostructured lipid carriers (NLCs) using solvent evaporation. Optimize excipient ratios (e.g., PEG 6000, Pluronic F127) via a 3-factor Central Composite Design. Characterize crystallinity with X-ray diffraction and confirm drug-excipient compatibility via FTIR. In vivo testing in rabbits or rats shows enhanced AUC (2–3-fold) compared to conventional tablets .

Q. How to resolve contradictions in impurity profiles between synthetic batches of this compound?

  • Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) to identify degradation pathways. Cross-validate impurity quantification using orthogonal methods:
    • HPLC-UV for major impurities (≥0.1% threshold).
    • LC-MS for structural confirmation (e.g., ethyl analog at m/z 317.4). Adjust reaction conditions (e.g., temperature, catalyst purity) to minimize byproducts like IPP impurity (RRT 3.1) .

Q. What statistical approaches are recommended for analyzing pharmacokinetic data variability?

  • Methodological Answer : Use ANOVA for inter-group comparisons (e.g., DM vs. HFD rats) and Grubbs’ test to exclude outliers. Apply non-compartmental analysis (NCA) in PKSolver for parameters like MRT and Vd. Report variability as mean ± SD (n=6) and assess significance at p<0.05. For multi-dose studies, use mixed-effects models to account for individual variations .

Methodological Best Practices

  • Reproducibility : Document column lot numbers, mobile phase preparation details, and instrument calibration dates to ensure inter-lab consistency .
  • Data Presentation : Use tables for system suitability results (e.g., Table 1 in ) and figures for pharmacokinetic profiles. Submit raw data as supplementary material .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.